3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(4-oxo-2,6-dimethylphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-2-methylpropanoic acid: Lacks the additional methyl groups on the phenyl ring.
3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid: Contains only one methyl group on the phenyl ring.
3-(4-Hydroxy-2,6-dimethylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.
Uniqueness
3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, as well as the methyl group on the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392599 | |
Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194857-85-7 | |
Record name | 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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